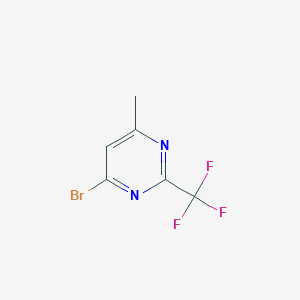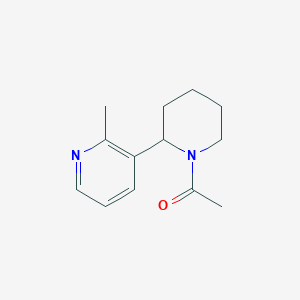
Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group, a methyl group, and an ethyl ester functional group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The presence of the cyclopentyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the cyclopentyl group.
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate: Contains a cyclopropyl group instead of a cyclopentyl group.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
1033443-99-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 5-cyclopentyl-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-3-16-12(15)11-8-10(13-14(11)2)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
POKPTDZTWQBXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B11816062.png)



![(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)
![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)

![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)

![3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816111.png)
![1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)


![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)
